2-(Tert-butoxy)aniline

Vue d'ensemble

Description

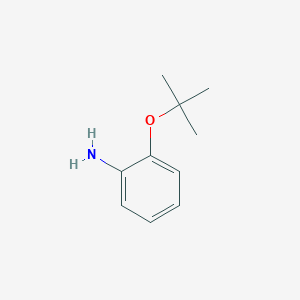

2-(Tert-butoxy)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a tert-butoxy group attached to the second position of the aniline ring. This compound is often used in organic synthesis and serves as an intermediate in the preparation of various chemical products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction of the Corresponding Nitro Compound: This method involves the reduction of 2-(tert-butoxy)nitrobenzene to produce 2-(tert-butoxy)aniline.

Ammoniation Method of Tert-butyl Benzene: This method involves the direct amination of tert-butyl benzene using ammonia or an amine source under high temperature and pressure.

Friedel-Crafts Alkylation of Aniline: This method involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: The industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-(Tert-butoxy)aniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Oxidation: Quinones, nitroso compounds.

Reduction: 2-(Tert-butoxy)cyclohexylamine.

Substitution: Nitro, sulfonic acid, and halogenated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

2-(Tert-butoxy)aniline is primarily utilized as a building block in organic synthesis. Its structure allows for various functional group transformations, making it a versatile intermediate in the production of complex molecules.

- Protecting Group : The tert-butoxy group can serve as a protecting group for amines, facilitating selective reactions during multi-step syntheses. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits several biological activities, which are essential for drug development and therapeutic applications.

- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell signaling pathways.

- Anti-inflammatory Effects : It has been observed to modulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Medicinal Chemistry

The compound's ability to interact with various biological targets makes it a candidate for drug development. Its structural characteristics allow it to influence enzyme activities and receptor interactions.

- Case Study : A study demonstrated that this compound inhibited Bruton's Tyrosine Kinase (Btk), a target for autoimmune disease therapies. This inhibition led to reduced B-cell proliferation, indicating its potential as a therapeutic agent against B-cell malignancies.

Case Study 1: Antitumor Effects

A research team investigated the effects of this compound on several cancer cell lines. The study revealed significant cytotoxicity and apoptosis induction through Btk inhibition, highlighting its potential as an anticancer agent.

Case Study 2: Autoimmune Disease Models

In animal models of autoimmune diseases, treatment with this compound resulted in reduced disease severity and modulation of immune responses. This suggests its therapeutic potential in managing autoimmune conditions.

Mécanisme D'action

Molecular Targets and Pathways: 2-(Tert-butoxy)aniline exerts its effects through various molecular targets, including enzymes and receptors. It participates in chemo- and regioselective copper-catalyzed cross-coupling reactions, facilitating the amination of 2-chlorobenzoic acids. The primary targets are the reactive sites on the 2-chlorobenzoic acids, where it facilitates the formation of new carbon-nitrogen bonds.

Mode of Action: The compound interacts with its targets through a copper-catalyzed cross-coupling reaction. This reaction involves the transfer of an amino group from this compound to the 2-chlorobenzoic acid, resulting in the formation of a new carbon-nitrogen bond.

Comparaison Avec Des Composés Similaires

2-(Tert-butyl)aniline: Similar structure but lacks the tert-butoxy group.

2-(Methoxy)aniline: Contains a methoxy group instead of a tert-butoxy group.

2-(Ethoxy)aniline: Contains an ethoxy group instead of a tert-butoxy group.

Uniqueness: 2-(Tert-butoxy)aniline is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This steric effect makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules .

Activité Biologique

2-(Tert-butoxy)aniline, a derivative of aniline, is an organic compound with significant potential in various biological applications. Its structure features a tert-butoxy group attached to the aniline moiety, which influences its chemical properties and biological activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C11H15NO, with a molecular weight of approximately 179.25 g/mol. The presence of the tert-butoxy group is believed to enhance the compound's lipophilicity, potentially improving its ability to interact with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. These interactions may lead to enzyme inhibition or modulation of receptor activity, which is essential for its potential therapeutic effects. The compound's structural characteristics allow it to fit into binding sites of target proteins, influencing their activity and affecting biochemical pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain aniline derivatives can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess similar activities.

Anticancer Activity

There is emerging evidence that this compound may have anticancer properties. A study highlighted the potential of aniline derivatives in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigation into this compound's specific effects on cancer cell lines is warranted.

Case Studies

- Enzyme Inhibition : A study focused on the interactions between aniline derivatives and specific enzymes demonstrated that modifications in the aniline structure significantly affect enzyme activity. The inhibition profiles suggested that this compound could serve as a lead compound for developing enzyme inhibitors .

- Pharmacokinetic Studies : Research evaluating the pharmacokinetic properties of related compounds indicated that structural modifications, such as the inclusion of a tert-butoxy group, could enhance bioavailability and reduce toxicity . This suggests that this compound may exhibit favorable pharmacokinetic characteristics.

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| 5-Bromo-2-(tert-butoxy)aniline | Enzyme inhibition | Protein-ligand interactions |

| 4-Bromo-2-(tert-butyl)aniline | Anticancer | Induction of apoptosis |

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLRGDWRAZQGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.